molecular formula C25H34O6 B117781 Dexbudesonide CAS No. 51372-29-3

Dexbudesonide

Cat. No.: B117781
CAS No.: 51372-29-3
M. Wt: 430.5 g/mol
InChI Key: VOVIALXJUBGFJZ-PNYLKFOFSA-N
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Mechanism of Action

Target of Action

Dexbudesonide, also known as R-Budesonide, is a glucocorticoid . Its primary targets are the glucocorticoid receptors located in the cytoplasm of a variety of cells. These receptors play a crucial role in the regulation of gene transcription, leading to changes in the synthesis of various proteins .

Mode of Action

This compound exerts its effects by binding to the glucocorticoid receptors. This binding results in changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

This compound affects several biochemical pathways. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, reverses capillary permeability, and stabilizes lysosomes at the cellular level to prevent or control inflammation . It is also known to have potent glucocorticoid activity and weak mineralocorticoid activity .

Pharmacokinetics

After oral inhalation, this compound undergoes an extensive degree (>90%) of biotransformation to metabolites of low corticosteroid activity on the first passage through the liver . No unchanged this compound has been found in urine, and the activity of the two major metabolites, 6β-hydroxy-budesonide and 16α-hydroxy-prednisolone, is less than 1% of the parent compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By inhibiting the activity of multiple immune-inflammatory and structural cells involved in the pathobiology of diseases like asthma, this compound can effectively control symptoms and improve patient outcomes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug is designed to have a high ratio between local and systemic effects . Furthermore, it is extensively metabolized and no unchanged this compound has been found in urine, suggesting that environmental exposure of this compound resulting from patient use is expected to be negligible .

Properties

CAS No.

51372-29-3

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16?,17?,18?,20?,21?,22?,23-,24-,25+/m0/s1

InChI Key

VOVIALXJUBGFJZ-PNYLKFOFSA-N

SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Isomeric SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=C[C@@]5(C4C(C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C

Canonical SMILES

CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C

Color/Form

Crystals

melting_point

221-232 °C (decomposes)

Key on ui other cas no.

51372-29-3
51333-22-3

physical_description

Solid

Pictograms

Irritant; Health Hazard

shelf_life

Chemical stability: Stable under recommended storage conditions.

solubility

Practically insoluble in water
Freely soluble in chloroform;  sparingly soluble in ethanol, alcohol;  practically insoluble in heptane

Synonyms

(11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione;  Dexbudesonide;  Budesonide Epimer B (USP)

vapor_pressure

8.81X10-15 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes R-Budesonide more desirable than the racemic mixture in pharmaceutical applications?

A1: R-Budesonide, also known as Dexamethasone, exhibits a higher affinity for the glucocorticoid receptor compared to its S-enantiomer. This enhanced binding affinity translates to superior pharmacological activity. Utilizing the pure R-enantiomer allows for lower doses and potentially fewer side effects compared to using the racemic mixture of budesonide.

Q2: What is the mechanism of action of R-Budesonide at the molecular level?

A2: R-Budesonide exerts its anti-inflammatory effects by binding to the glucocorticoid receptor in the cytoplasm. This binding event triggers a cascade, leading to the inhibition of inflammatory transcription factors like NF-κB. Consequently, the production of pro-inflammatory cytokines is suppressed, effectively controlling inflammation. [Not directly addressed in the provided papers]

Q3: Are there specific analytical techniques used to differentiate and quantify R-Budesonide from its S-enantiomer?

A3: Yes, researchers utilize techniques like preparative High-Performance Liquid Chromatography (HPLC) to separate the R and S enantiomers of budesonide. This separation is crucial for obtaining pure R-Budesonide and studying its specific properties. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy plays a vital role in distinguishing and characterizing the two enantiomers based on their unique spectral signatures.

Q4: What are the potential advantages of formulating R-Budesonide as a foaming agent?

A4: Formulating R-Budesonide with a foaming agent, as described in one of the studies, presents a novel approach for drug delivery. This specific formulation, containing 0.05-0.2% (w/w) R-Budesonide, exhibits a volumetric expansion ratio of 25-50. This foaming action may enhance the drug's distribution within the lungs, potentially improving its efficacy in treating respiratory conditions.

Q5: Are there any ongoing studies evaluating the long-term safety and efficacy of R-Budesonide?

A5: While the provided abstracts don't delve into specific clinical trials, one study mentions a post-marketing clinical experience investigation for Symbicort® Turbuhaler®, a combination drug containing budesonide and formoterol. This investigation aims to assess the long-term safety and efficacy of this combination therapy in individuals with Chronic Obstructive Pulmonary Disease (COPD). Further research and clinical trials are crucial to fully elucidate the long-term effects and safety profile of R-Budesonide.

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